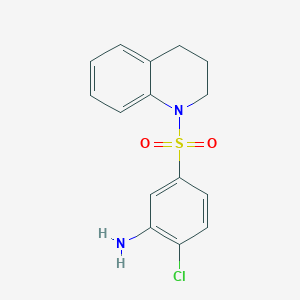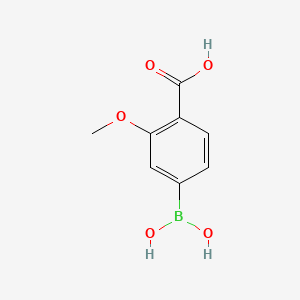![molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5](/img/structure/B1323033.png)
[3-(3-Isopropoxyphenyl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Isopropoxyphenyl)propyl]amine is a versatile chemical compound used in various scientific studies. It has applications ranging from pharmaceutical research to material science, proving valuable in enhancing our understanding and advancing innovation.
Méthodes De Préparation
The synthesis of [3-(3-Isopropoxyphenyl)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropoxybenzaldehyde and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
[3-(3-Isopropoxyphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[3-(3-Isopropoxyphenyl)propyl]amine has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is valuable in the synthesis of advanced materials with unique properties.
Biological Studies: It is employed in studying biological processes and interactions at the molecular level.
Industrial Applications: The compound finds use in various industrial processes, including the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of [3-(3-Isopropoxyphenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems.
Comparaison Avec Des Composés Similaires
[3-(3-Isopropoxyphenyl)propyl]amine can be compared with other similar compounds, such as:
[3-(3-Methoxyphenyl)propyl]amine: This compound has a similar structure but with a methoxy group instead of an isopropoxy group.
[3-(3-Ethoxyphenyl)propyl]amine: Similar to the target compound but with an ethoxy group.
[3-(3-Propoxyphenyl)propyl]amine: This compound has a propoxy group, differing slightly in its alkyl chain length.
The uniqueness of this compound lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGSBPBALQENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)







![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1322969.png)




